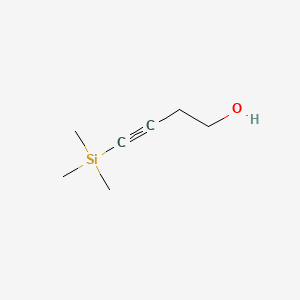

4-Trimethylsilyl-3-butyn-1-ol

Descripción general

Descripción

4-Trimethylsilyl-3-butyn-1-ol is an organic compound with the molecular formula C₇H₁₄OSi. It is commonly used as an intermediate in organic synthesis due to its unique structural features, which include a trimethylsilyl group and a hydroxyl group attached to a butynyl chain. This compound is known for its stability under recommended storage conditions and its incompatibility with oxidizing agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Trimethylsilyl-3-butyn-1-ol typically involves the reaction of 3-butyn-1-ol with chlorotrimethylsilane in the presence of a base such as ethylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere. The mixture is cooled to 0°C and stirred for several hours before being quenched with hydrochloric acid and extracted with ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Trimethylsilyl-3-butyn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on barium sulfate as a catalyst is a typical method.

Substitution: Chlorotrimethylsilane is often used for silylation reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alkenes or alkanes.

Substitution: Produces various silylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Trimethylsilyl-3-butyn-1-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Asymmetric Synthesis : TMSB plays a crucial role in the asymmetric reduction of ketones and other functional groups. For instance, it has been used in the synthesis of enantiomerically pure products through enzyme-catalyzed reactions, demonstrating its importance in chiral synthesis .

- Formation of Dihydropyrans : In a study published in PLOS ONE, TMSB was employed as a starting material for synthesizing 2,6-disubstituted dihydropyrans via efficient catalytic methods . This highlights its relevance in the development of heterocyclic compounds.

Biochemical Applications

The compound has significant implications in biochemical research:

- Enzyme-Catalyzed Reactions : TMSB has been shown to interact with various enzymes, facilitating metabolic pathways and influencing cellular processes. For example, it is involved in the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one catalyzed by Candida parapsilosis, indicating its utility in biotransformations .

- Cellular Effects : Research indicates that TMSB can modulate cell signaling pathways and gene expression. It has been studied for its effects on cell viability in ionic liquid-containing systems, suggesting potential applications in cellular health research .

Industrial Applications

In industrial settings, TMSB is used for producing specialty chemicals and materials:

- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique properties allow chemists to create complex drug molecules efficiently.

- Material Science : TMSB's stability and reactivity make it suitable for developing novel materials with specific properties, such as polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the applications of TMSB:

- Asymmetric Reduction Studies : Research demonstrated that immobilized C. parapsilosis cells effectively catalyze the asymmetric reduction of TMSB in ionic liquid systems, achieving high product yields and enantiomeric excess .

- Synthesis of Complex Molecules : A study illustrated the use of TMSB as an intermediate for synthesizing (Z)-4-(trimethylsilyl)-3-buten-1-ol, showcasing its role in selective reductions that are critical for producing specific geometric isomers .

Mecanismo De Acción

The mechanism of action of 4-Trimethylsilyl-3-butyn-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and hydroxyl groups. These groups facilitate the formation of new bonds and the transformation of the molecule into different functional derivatives. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

3-Butyn-1-ol: Similar structure but lacks the trimethylsilyl group.

4-Trimethylsilyl-3-butyn-2-ol: Similar but with a different position of the hydroxyl group.

4-Trimethylsilyl-3-buten-1-ol: Similar but with a double bond instead of a triple bond.

Uniqueness

4-Trimethylsilyl-3-butyn-1-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group on a butynyl chain, which provides it with distinct reactivity and stability compared to its analogs .

Actividad Biológica

4-Trimethylsilyl-3-butyn-1-ol, commonly referred to as TMS-butynol, is an organosilicon compound that has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its applications in biocatalysis, enzyme interaction, and potential therapeutic uses.

Molecular Formula : C₇H₁₄OSi

Molecular Weight : 142.27 g/mol

Appearance : Clear, colorless to light yellow liquid

Boiling Point : 97-98 °C at 24 mmHg

Density : 0.854 g/cm³

Flash Point : 60 °C (flammable)

The compound features a trimethylsilyl group attached to a butynol moiety, which contributes to its reactivity and utility in organic synthesis and analytical chemistry.

Applications in Biocatalysis

Research indicates that TMS-butynol exhibits significant biological activity, particularly in the field of biocatalysis. It has been utilized effectively in the asymmetric reduction of ketones , employing immobilized enzymes to produce enantiopure compounds. This property is particularly valuable in pharmaceutical applications where chirality is crucial for drug efficacy.

Case Study: Asymmetric Reduction of Ketones

In a study focused on the use of TMS-butynol for asymmetric synthesis, the compound was tested as a substrate for various enzymes. Results showed that it could enhance enzyme kinetics, leading to higher yields of desired products. This demonstrates TMS-butynol's potential as a versatile reagent in synthetic organic chemistry.

Interaction with Biological Systems

TMS-butynol's interaction with biological systems has been studied to understand its effects on enzyme activity. It has been observed to influence enzyme kinetics when used as a substrate or inhibitor. Such interactions are critical for elucidating its role in metabolic pathways and drug design.

Enzyme Interaction Studies

The following table summarizes key findings from studies examining TMS-butynol's effects on various enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| Alcohol Dehydrogenase | Inhibition observed | |

| Carbonic Anhydrase | Modulation of activity | |

| Acetylcholinesterase | Potential inhibitory effects |

These interactions suggest that TMS-butynol may serve as a lead compound for developing new enzyme inhibitors with therapeutic potential.

Synthesis and Structural Comparisons

Several methods for synthesizing TMS-butynol have been documented, highlighting its versatility in organic synthesis. The following table compares TMS-butynol with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trimethylsilyl)-3-butyn-2-one | C₇H₁₄OSi | More reactive due to carbonyl group |

| (S)-5-(Trimethylsilyl)pent-4-yn-2-ol | C₈H₁₄OSi | Longer carbon chain, different reactivity |

| (S)-4-(Trimethylsilyl)-3-butyn-2-alcohol | C₇H₁₄OSi | Different stereochemistry affecting biological activity |

These comparisons illustrate how variations in structure can lead to differing chemical behaviors and applications in biological systems.

Propiedades

IUPAC Name |

4-trimethylsilylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTMVAFCUIGHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375373 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-12-6 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2117-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?

A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.